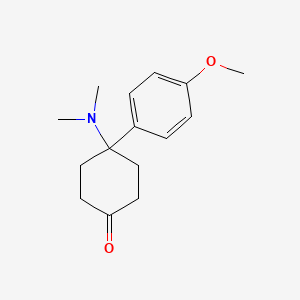
4-(dimethylamino)-4-(4-methoxyphenyl)cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylamino)-4-(4-methoxyphenyl)cyclohexan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexanone core substituted with a dimethylamino group and a methoxy-phenyl group, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-4-(4-methoxyphenyl)cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which is reacted with 4-methoxybenzaldehyde in the presence of a base to form an intermediate.
Formation of the Intermediate: The intermediate undergoes a condensation reaction with dimethylamine to introduce the dimethylamino group.
Final Product: The final product, this compound, is obtained after purification processes such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient synthesis.
化学反应分析
Types of Reactions
4-(dimethylamino)-4-(4-methoxyphenyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
4-(dimethylamino)-4-(4-methoxyphenyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 4-(dimethylamino)-4-(4-methoxyphenyl)cyclohexan-1-one exerts its effects involves several molecular targets and pathways:
相似化合物的比较
Similar Compounds
4-Dimethylamino-4’-methoxy chalcone: Shares similar structural features but differs in its core structure.
4-Dimethylamino-4’-cyanodiphenylacetylene: Another related compound with distinct electronic properties.
Uniqueness
4-(dimethylamino)-4-(4-methoxyphenyl)cyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexanone core, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
247.33 g/mol |
IUPAC 名称 |
4-(dimethylamino)-4-(4-methoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C15H21NO2/c1-16(2)15(10-8-13(17)9-11-15)12-4-6-14(18-3)7-5-12/h4-7H,8-11H2,1-3H3 |
InChI 键 |
YHIVZUGIWJJWGV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1(CCC(=O)CC1)C2=CC=C(C=C2)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














